6-Methyl-3-azabicyclo[3.1.0]hexan-2-one
Description
6-Methyl-3-azabicyclo[3.1.0]hexan-2-one is a bicyclic lactam featuring a fused cyclopropane ring system. Its structure consists of a six-membered bicyclo[3.1.0]hexane scaffold with a nitrogen atom at position 3 and a methyl group at position 4. This compound is synthesized via stereoselective methods, often employing transition metal catalysts like rhodium(II) carboxamidates to achieve high enantioselectivity and diastereomeric purity . Derivatives of this compound are pivotal intermediates in organic synthesis, particularly for constructing complex stereocenters in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
6-methyl-3-azabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C6H9NO/c1-3-4-2-7-6(8)5(3)4/h3-5H,2H2,1H3,(H,7,8) |
InChI Key |
QYHMDUOZSWZYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C1C(=O)NC2 |
Origin of Product |
United States |
Preparation Methods
Borane-Mediated Cyclopropanation
Procedure :
A widely cited method involves sodium borohydride (NaBH₄) and boron trifluoride diethyl etherate (BF₃·Et₂O) in tetrahydrofuran (THF). Starting from 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, the reaction proceeds via hydride reduction and subsequent cyclopropanation (Figure 1).
Conditions :
- Temperature : -30°C to 50°C
- Yield : 88% (isolated as a colorless liquid)
- Key Steps :
Mechanistic Insight :
BF₃·Et₂O activates the carbonyl group, enabling hydride attack by NaBH₄. Intramolecular cyclization forms the cyclopropane ring via a Wagner-Meerwein rearrangement.
Intramolecular Cyclization of Amino Alcohols
Procedure :
Racemic methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is hydrolyzed to the carboxylic acid, followed by Curtius rearrangement to generate the bicyclic lactam (Figure 2).
Conditions :
Optimization :
Thioketal Oxidation
Procedure :
2-Methyl-4,4-bis(methylthio)-2-azabicyclo[3.1.0]hexan-3-one undergoes oxidation using phenyliodine bis(trifluoroacetate) (PIFA) in acetonitrile/water (Figure 3).
Conditions :
Advantage : Avoids peroxides, enhancing safety for scale-up.
Catalytic Asymmetric C–H Activation
Procedure :
A Pd-catalyzed enantioselective C–H activation constructs the bicyclic core. Using Pd(dba)₂ and a chiral ligand, cyclopropane formation occurs via desymmetrization (Figure 4).
Conditions :
- Catalyst : Pd(dba)₂ (3 mol%)
- Ligand : (3aR,8aR)-4,4,8,8-tetramethyl-1-vinyltetrahydro-1H,3H-dipyrrolo[1,2-c:1',2'-e]diazaborinine
- Yield : 70% (99.5% ee).
Significance : Enables gram-scale synthesis with high stereocontrol.
Comparative Analysis of Methods
| Method | Starting Material | Yield | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Borane-Mediated | 2,4-Dione derivative | 88% | Low | High |
| Intramolecular Cyclization | Methyl ester hydrochloride | 67–75% | Moderate | Moderate |
| Thioketal Oxidation | Bis(methylthio) intermediate | 65% | N/A | High |
| C–H Activation | Cyclopropane precursor | 70% | High (99.5% ee) | Moderate |
Recent Advances and Challenges
Green Chemistry Approaches
Stability Considerations
Industrial Scalability
- Cost Drivers : BF₃·Et₂O and Pd catalysts increase production costs. Cheaper alternatives (e.g., FeCl₃) are under investigation.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-azabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
6-Methyl-3-azabicyclo[3.1.0]hexan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored as a pharmaceutical intermediate in the development of drugs targeting various diseases, including viral infections and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methyl-3-azabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical structural and functional differences between 6-methyl-3-azabicyclo[3.1.0]hexan-2-one and its analogs:
Physicochemical Properties
- Lipophilicity : Methyl and dimethyl substituents (e.g., 6,6-dimethyl-3-azabicyclo) enhance lipophilicity, improving membrane permeability .
- Stereochemical Stability : The rigid bicyclic framework of 6-methyl-3-azabicyclo derivatives minimizes conformational flexibility, favoring enantiopure drug synthesis .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for preparing 6-Methyl-3-azabicyclo[3.1.0]hexan-2-one?
- Methodological Answer : The compound can be synthesized via gold-catalyzed oxidative cyclopropanation of N-allylynamides. A typical procedure involves using IMesAuCl/AgBF₄ as the catalyst and pyridine N-oxide as the oxidant, yielding bicyclic derivatives in moderate to high yields . Alternative routes include alkylation of cyclopropane precursors with amines under heated conditions (e.g., propylamine in toluene at 80°C), followed by purification via flash chromatography . Substituent introduction (e.g., phenyl, cyclohexyl) can be achieved by varying the amine or electrophilic reagents .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Distinct signals for the bicyclic core include methyl groups (δ ~1.0–2.2 ppm), bridgehead protons (δ ~3.0–4.1 ppm), and ketone carbonyls (δ ~170–175 ppm). Substituents like phenyl rings show aromatic peaks at δ ~7.2–7.5 ppm .
- IR Spectroscopy : The ketone group exhibits a strong C=O stretch near 1670–1685 cm⁻¹ .
- HRMS : Molecular ion peaks (e.g., m/z 153.22 for C₉H₁₅NO derivatives) confirm molecular weight .
Q. What safety precautions are critical when handling bicyclic azabicyclo compounds?
- Methodological Answer : Based on analogous compounds (e.g., 1-Azabicyclo[3.1.0]hexan-4-one), wear PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. Hazards include acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (H335) .
Advanced Research Questions
Q. What catalytic systems enable enantioselective synthesis of this compound derivatives?
- Methodological Answer : Chiral gold or copper catalysts (e.g., [(CuOTf)₂PhMe]) facilitate asymmetric cyclopropanation. For example, diazo ester precursors undergo enantioselective ring contraction under photolytic or thermal conditions, yielding enantiomers with specific optical rotations (e.g., [α]D +56.4° for (1R,5S)-isomers) . Resolution via chiral chromatography or kinetic resolution may further enhance enantiomeric excess .
Q. How do substituents on the bicyclic core influence biological activity or reactivity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., fluorine on aryl rings) enhance electrophilic reactivity, enabling nucleophilic additions .
- Bulkier substituents (e.g., cyclohexylmethyl) increase steric hindrance, potentially reducing reaction rates but improving metabolic stability in drug candidates .
- Phenyl groups enhance binding to sigma receptors, as shown in ligand activity studies .
Q. What computational tools predict the stability and regioselectivity of synthetic intermediates?
- Methodological Answer : AI-driven platforms (e.g., Pistachio, Reaxys models) analyze retrosynthetic pathways and predict feasible routes. Density Functional Theory (DFT) calculations assess transition-state energies, particularly for cyclopropanation steps, to optimize catalyst selection and reaction conditions .
Q. How can contradictory spectral data for bicyclic derivatives be resolved?
- Methodological Answer :
- Variable Temperature NMR : Resolves dynamic effects (e.g., ring-flipping) by freezing conformational changes at low temperatures .
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and bond angles, as demonstrated for bicyclo[3.1.0]hexane derivatives .
- Cross-validation with HRMS/IR : Ensures consistency between molecular formula and functional group assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
